Cilobamine mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
69429-85-2 |
|---|---|
Molecular Formula |
C18H27Cl2NO4S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4-dichlorophenyl)-3-(propan-2-ylamino)bicyclo[2.2.2]octan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C17H23Cl2NO.CH4O3S/c1-10(2)20-16-11-3-5-12(6-4-11)17(16,21)13-7-8-14(18)15(19)9-13;1-5(2,3)4/h7-12,16,20-21H,3-6H2,1-2H3;1H3,(H,2,3,4)/t11?,12?,16-,17-;/m1./s1 |
InChI Key |
VALAKNBZUXDQCX-YTOIOIGGSA-N |
SMILES |
CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O |
Isomeric SMILES |
CC(C)N[C@@H]1C2CCC([C@]1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O |
Canonical SMILES |
CC(C)NC1C2CCC(C1(C3=CC(=C(C=C3)Cl)Cl)O)CC2.CS(=O)(=O)O |
Synonyms |
2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)bicyclo(2.2.2)octan-2-ol monomethanesulfonate cilobamine cilobamine mesylate clobamine mesylate MDL 81,182 MDL 81182 MDL-81,182 methanesulfonate salt, (cis)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling for Research
Chemical Synthetic Pathways Investigated
The chemical synthesis of cilobamine (B1251935) mesylate has been approached through multiple routes, with a common pathway beginning with the Grignard reaction of 1-bromo-3,4-dichlorobenzene and 3-[(1-methylethyl)amino]bicyclo[2.2.2]octan-2-one. researchgate.net The latter intermediate is prepared in a three-step sequence from bicyclo[2.2.2]oct-2-ene. researchgate.net This synthesis results in the formation of cilobamine, which is then converted to its mesylate salt. researchgate.net The final product is a racemic mixture. fda.govfda.gov The IUPAC name for the free base is cis-Bicyclo(2.2.2)octan-2-ol, 2-(3,4-dichlorophenyl)-3-((1-methylethyl)amino)-. medkoo.com
Table 1: Key Synthetic Information for Cilobamine Mesylate
| Starting Materials | Key Intermediates | Final Product |
|---|---|---|
| 1-bromo-3,4-dichlorobenzene, Bicyclo[2.2.2]oct-2-ene | 3-[(1-methylethyl)amino]bicyclo[2.2.2]octan-2-one | This compound |
Radiolabeling Techniques for Pharmacological Research (e.g., Carbon-14 Labeling)
Radiolabeling with Carbon-14 (¹⁴C) is a critical tool in pharmaceutical research for conducting absorption, distribution, metabolism, and excretion (ADME) studies. openmedscience.comnih.gov The long half-life of ¹⁴C, approximately 5700 years, makes it ideal for studies of any length without the need for decay correction. biotrend.commoravek.com This technique allows for the sensitive detection of the drug and its metabolites. moravek.com
A reported synthesis of [¹⁴C]this compound involved labeling the dichlorophenyl ring. researchgate.net Specifically, cis-2-(3,4-dichlorophenyl-UL-¹⁴C)-3-[(1-methylethyl)-amino]bicyclo[2.2.2]octan-2-ol methanesulfonate (B1217627) was synthesized. researchgate.net This was achieved through a Grignard reaction using 1-bromo-3,4-dichloro-benzene-UL-¹⁴C. researchgate.net This labeling strategy allows for the tracking of the core structure of the molecule throughout biological processes.
Table 2: Carbon-14 Labeling of this compound
| Labeled Precursor | Position of ¹⁴C Label | Reported Yield |
|---|---|---|
| 1-bromo-3,4-dichloro-benzene-UL-¹⁴C | Uniformly on the dichlorophenyl ring | 15% |
Synthesis of Structural Analogs for Mechanistic Exploration
The synthesis of structural analogs is a common strategy in medicinal chemistry to investigate structure-activity relationships (SAR) and to understand the mechanism of action of a lead compound. nih.govmarquette.edumdpi.comnih.govbeilstein-journals.orgnih.govnih.gov For bicyclic compounds like cilobamine, modifications can be made to the bicyclo[2.2.2]octane ring system, the phenyl group, and the amino substituent to probe their influence on biological activity.
While specific synthetic details for a wide range of cilobamine analogs are not extensively documented in the provided search results, the general principles of analog design suggest that variations would include:
Phenyl Ring Substitution: Introducing different substituents on the dichlorophenyl ring to alter electronic and lipophilic properties.
Bicyclic Core Modification: Altering the bicyclo[2.2.2]octane skeleton to explore the impact of conformational rigidity and stereochemistry.
Amine Substituent Variation: Changing the isopropyl group on the nitrogen to other alkyl or functional groups to assess the role of the amine in receptor binding and metabolism.
These synthetic efforts are crucial for optimizing the pharmacological profile of the parent compound.
Table 3: Potential Areas for Synthesis of Cilobamine Analogs
| Molecular Scaffold Part | Potential Modifications | Purpose of Modification |
|---|---|---|
| Dichlorophenyl ring | Varying substituents and positions | Explore electronic and steric effects on target interaction |
| Bicyclo[2.2.2]octane core | Altering ring size or introducing heteroatoms | Investigate the importance of the rigid scaffold for activity |
| N-alkyl group | Substituting the isopropyl group | Determine the optimal size and nature of the amine substituent |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Cilobamine |
| 1-bromo-3,4-dichlorobenzene |
| 3-[(1-methylethyl)amino]bicyclo[2.2.2]octan-2-one |
| Bicyclo[2.2.2]oct-2-ene |
| [¹⁴C]this compound |
| 1-bromo-3,4-dichloro-benzene-UL-¹⁴C |
Molecular and Cellular Mechanisms of Action
Neurotransmitter Transporter Modulation Studies
The principal pharmacological activity of Cilobamine (B1251935) is its function as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org Neurotransmitter transporters are crucial proteins that regulate the concentration and duration of neurotransmitters in the synaptic cleft. nih.gov By inhibiting these transporters, Cilobamine increases the extracellular levels of dopamine (B1211576) and norepinephrine (B1679862), thereby enhancing dopaminergic and noradrenergic neurotransmission. wikipedia.orguib.no
The dopamine transporter (DAT) is a sodium-chloride (Na+/Cl−) dependent protein that clears dopamine from the extracellular space, playing a vital role in dopamine neurotransmission. frontiersin.org Dysregulation of DAT is implicated in numerous neuropsychiatric conditions. frontiersin.org Compounds that block DAT, known as antagonists or inhibitors, prevent this reuptake process. This blockade leads to an accumulation of dopamine in the synapse, prolonging its action on postsynaptic and presynaptic receptors. cpn.or.kr
Cilobamine is classified as a dopamine reuptake inhibitor. wikipedia.org While specific binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) values for Cilobamine at the dopamine transporter are not widely available in public literature, its action is analogous to other DAT inhibitors. The affinity of a compound for the DAT is a key determinant of its potency. For context, the binding affinities of several well-known DAT inhibitors are presented in the table below.
Table 1: Illustrative Binding Affinities (Kᵢ in nM) of Various Inhibitors at the Human Dopamine Transporter (DAT) This table provides examples of DAT affinities for other compounds to illustrate the range of potencies and is not representative of Cilobamine Mesylate itself.
| Compound | DAT Kᵢ (nM) |
|---|---|
| Cocaine | ~200-700 |
| Methylphenidate | ~100 |
| Benztropine | ~118 (IC₅₀) |
Data sourced for illustrative purposes. Actual values can vary based on experimental conditions. nih.govnih.gov
The norepinephrine transporter (NET) is structurally and functionally similar to DAT and is responsible for the reuptake of norepinephrine from the synaptic cleft. mdpi.comnih.gov Inhibition of NET leads to increased extracellular norepinephrine levels, a mechanism shared by many antidepressant and stimulant medications. wikipedia.orgmdpi.com The affinity for NET can vary significantly among different compounds, influencing their pharmacological profile. nih.gov
As a norepinephrine-dopamine reuptake inhibitor, Cilobamine also targets and blocks NET. wikipedia.org Similar to the situation with DAT, specific quantitative data on Cilobamine's binding affinity for NET is not readily found in published research. The table below shows affinity values for other known NET inhibitors to provide a comparative framework.
Table 2: Illustrative Binding Affinities (Kᵢ in nM) of Various Inhibitors at the Human Norepinephrine Transporter (NET) This table provides examples of NET affinities for other compounds to illustrate the range of potencies and is not representative of this compound itself.
| Compound | NET Kᵢ (nM) |
|---|---|
| Desipramine | ~1-4 |
| Nisoxetine | ~1-2 |
| Cocaine | ~3600 |
Data sourced for illustrative purposes. Actual values can vary based on experimental conditions. cpn.or.krplos.org
The Trimonoamine Modulating System (TMMS) is a concept that involves the dopaminergic, serotonergic, and noradrenergic pathways in the brain. googleapis.com Therapeutic approaches targeting the TMMS aim to simultaneously modulate all three of these key monoamine systems. googleapis.com The goal is often to achieve a relatively balanced inhibition of the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET). googleapis.comgoogle.com It is hypothesized that such a mechanism could offer a broader spectrum of therapeutic effects for complex neurobehavioral disorders. googleapis.com
This compound has been included in patent literature discussing compounds that act on the TMMS, suggesting it was considered for its potential as a broad-spectrum monoamine modulator. googleapis.comgoogle.com The ideal profile for such a compound would be to have relatively equal inhibitory constants (Kᵢ) across DAT, NET, and SERT, often defined as a Kᵢ ratio of less than 50:1 between any two of the transporters. googleapis.comgoogle.com Without specific Kᵢ values for Cilobamine at each transporter, a definitive analysis of its balance within the TMMS cannot be conducted.
Investigations into Other Potential Receptor and Enzyme Interactions
Beyond its primary targets, the full pharmacological profile of a compound is defined by its interactions with other receptors and enzymes. These "off-target" interactions can contribute to both therapeutic effects and side effects. Screenings typically assess a compound's affinity for a wide range of targets, including various serotonin, adrenergic, muscarinic, and histamine (B1213489) receptors. nih.gov
Specific data regarding a broad receptor and enzyme interaction profile for this compound is scarce in publicly accessible literature. However, one study in rats noted a dose-related induction of drug-metabolizing enzymes in the liver by Cilobamine. wikipedia.org This suggests an interaction with hepatic enzyme systems, such as the Cytochrome P450 (CYP) family, which are responsible for the metabolism of many drugs. evotec.com The specific CYP isoforms affected by Cilobamine and the inhibitory potential (IC₅₀) have not been detailed.
In Vitro Cellular Studies for Mechanism Elucidation
In vitro cellular studies are essential for confirming the mechanism of action of a compound in a controlled biological environment. For a neurotransmitter transporter inhibitor like Cilobamine, such studies typically involve cell lines (e.g., Human Embryonic Kidney 293, or HEK293 cells) that have been engineered to express a specific transporter protein, such as hDAT or hNET. uib.nouib.no
In these assays, researchers can measure the uptake of a radiolabeled or fluorescent substrate (like [³H]dopamine) into the cells. uib.no The ability of a test compound like Cilobamine to block this uptake provides a functional measure of its inhibitory activity, from which an IC₅₀ value can be determined. uib.nouib.no While Cilobamine has been identified as a norepinephrine-dopamine reuptake inhibitor, detailed results from specific in vitro cellular uptake assays are not prominently available. wikipedia.org Such studies would be crucial to fully elucidate its functional potency and cellular mechanism of action.
Preclinical Pharmacodynamics and Neuropharmacological Investigations
Pharmacodynamic Characterization in Animal Models
Pharmacodynamic studies in animal models are essential to understand a drug's effects in a living organism. probiocdmo.comnuvisan.com These studies help to build a bridge from in vitro findings to potential clinical efficacy by examining dose-response relationships and target engagement in a complex biological system. admin.ch
Neurochemical Effects in Specific Brain Regions
The mechanism of action for many neuropsychiatric drugs involves altering neurotransmitter levels in specific brain regions. mdpi.comnih.gov For antidepressants, key areas of interest often include the prefrontal cortex, nucleus accumbens, and striatum, where changes in dopamine (B1211576) and serotonin (B10506) can be correlated with therapeutic effects or side effects. mdpi.complos.org For example, studies on other compounds demonstrate that measuring extracellular dopamine levels in these areas can differentiate procognitive effects from reward-related properties. mdpi.com However, specific data detailing the neurochemical footprint of cilobamine (B1251935) mesylate in distinct brain regions is not currently available in published literature.
Dose-Response Relationships in Preclinical Systems
Establishing a dose-response relationship is fundamental in preclinical pharmacology to identify the effective dose range of a compound. admin.chresearchgate.net These studies correlate the administered dose with the magnitude of a measured biological effect, such as target engagement or a behavioral outcome. scielo.br This process is crucial for identifying the optimal dose for further studies and predicting therapeutic index. researchgate.netnih.gov While this is a standard part of preclinical development, specific dose-response curves for cilobamine mesylate from animal studies have not been publicly released.
In Vivo Pharmacological Assays
In vivo pharmacological assays use whole animal models to assess the physiological and behavioral effects of a new chemical entity. probiocdmo.comnuvisan.comnih.gov For an antidepressant candidate like this compound, these would likely include models of depression such as the forced swim test or chronic unpredictable stress models to evaluate potential efficacy. researchgate.net While one pilot study mentioned this compound's use in patients with atypical depression, the results of the preceding in vivo assays in animal models are not detailed in available sources. researchgate.net
Drug Transporter Inhibition Studies
Investigating a drug's potential to inhibit transporters is a key regulatory requirement to predict drug-drug interactions (DDIs). veritastk.co.jpevotec.com These studies assess whether a new compound can block the function of transporters that are crucial for the absorption, distribution, and excretion of other drugs. nih.govionbiosciences.com
Solute Carrier (SLC) Transporter Family Inhibition Assays
The Solute Carrier (SLC) family is a large group of transporters responsible for moving a wide array of substances, including neurotransmitters and drugs, across cell membranes. evotec.comnih.govionbiosciences.com Inhibition of key SLC transporters, such as the organic anion transporters (OATs), organic cation transporters (OCTs), and organic anion transporting polypeptides (OATPs), can lead to significant clinical DDIs. veritastk.co.jpevotec.com Standard assays measure the IC50 value, which is the concentration of the inhibitor required to reduce transporter function by 50%. researchgate.net Specific IC50 values for this compound against a panel of SLC transporters are not available in the public record.
Table 1: Representative Data for SLC Transporter Inhibition Assays No specific data is available for this compound. The table below is an example of how such data is typically presented.
| Transporter | Test System | Probe Substrate | Inhibitor | IC50 (µM) |
|---|---|---|---|---|
| OATP1B1 | HEK293 Cells | Estradiol-17β-glucuronide | Cyclosporin A | 0.25 |
| OATP1B3 | HEK293 Cells | Cholecystokinin-8 | Cyclosporin A | 0.15 |
| OAT1 | CHO Cells | Para-aminohippurate | Probenecid | 5.0 |
| OAT3 | CHO Cells | Estrone-3-sulfate | Probenecid | 2.5 |
| OCT2 | MDCK Cells | Metformin | Cimetidine | 100 |
| MATE1 | HEK293 Cells | Metformin | Pyrimethamine | 0.1 |
Influence of Preincubation Protocols on Transporter Inhibition Measurements
Recent research has highlighted that preincubating an inhibitor with the transporter-expressing cells before adding the substrate can significantly increase its inhibitory potency, resulting in a lower IC50 value. researchgate.nethelsinki.finih.gov This phenomenon, known as potentiation of transporter inhibition by preincubation (PTIP), is thought to occur when inhibitors accumulate inside the cell and block the transporter from the intracellular side (trans-inhibition). nih.govnih.gov Regulatory guidance now suggests considering a preincubation step, often 30 minutes, for certain transporters like OATP1B1 and OATP1B3 to assess a worst-case scenario for DDI potential. researchgate.netsolvobiotech.com The effect of preincubation protocols on any potential transporter inhibition by this compound has not been documented in available scientific literature. nih.govsolvobiotech.com
Preclinical Metabolism and Metabolite Research
Influence on Hepatic Drug Metabolizing Enzyme Systems in Animal Models
Investigations in animal models, specifically in male Charles River CD rats, have demonstrated that cilobamine (B1251935) can induce hepatic drug-metabolizing enzymes (DME). nih.gov When compared to phenobarbital (B1680315), a well-known enzyme inducer, cilobamine was found to be a less potent inducer of these enzymes. nih.gov
Induction of Cytochrome P450 Enzymes (e.g., Ethylmorphine n-demethylase, Aniline (B41778) hydroxylase)
Cilobamine administration has been shown to increase the activity of specific cytochrome P450 (CYP450) enzymes. nih.gov Notably, dose-dependent increases were observed in the activities of ethylmorphine N-demethylase and aniline hydroxylase. nih.gov These enzymes are markers for certain CYP450 isoforms and their induction suggests that cilobamine can accelerate the metabolism of other drugs cleared by these pathways. nih.govnih.gov
At a dose of 3 mg/kg, cilobamine did not produce any significant inductive effects. nih.gov However, at doses of 10 and 30 mg/kg, some increases in enzyme activity were noted. nih.gov A more pronounced and consistent induction of all measured parameters, including ethylmorphine n-demethylase and aniline hydroxylase activity, microsomal cytochrome P-450 content, relative liver weight, and recoverable microsomal protein, was observed at doses of 100 and 300 mg/kg. nih.gov In contrast, phenobarbital induced all these systems at all doses tested (3, 10, 30, 100, and 200 mg/kg). nih.gov
| Compound | Dose (mg/kg) | Ethylmorphine N-demethylase Activity | Aniline Hydroxylase Activity | Microsomal Cytochrome P-450 Content |
|---|---|---|---|---|
| Cilobamine | 3 | No significant increase | No significant increase | No significant increase |
| Cilobamine | 10 | Increased | Increased | - |
| Cilobamine | 30 | Increased | Increased | - |
| Cilobamine | 100 | Significantly increased | Significantly increased | Significantly increased |
| Cilobamine | 300 | Significantly increased | Significantly increased | Significantly increased |
| Phenobarbital | 3 - 200 | Significantly increased | Significantly increased | Significantly increased |
Hepatic Morphological Alterations (e.g., Smooth Endoplasmic Reticulum Hypertrophy)
Consistent with the observed enzyme induction, electron microscopy of liver cells from rats treated with 100 mg/kg of cilobamine revealed hypertrophy of the smooth endoplasmic reticulum (SER). nih.gov This morphological change is a well-documented adaptive response to the administration of enzyme-inducing agents. nih.govnih.gov The proliferation of the SER provides a greater surface area for the increased amount of drug-metabolizing enzymes. nih.govnih.gov Similar SER hypertrophy was also observed in rats treated with phenobarbital. nih.gov
Time-Course Investigations of Enzyme Induction
The time-course of enzyme induction by cilobamine was also investigated in rats receiving a daily oral dose of 100 mg/kg. nih.gov The inductive responses in the cilobamine-treated rats reached their peak after the second dose and then plateaued with subsequent doses. nih.gov This contrasts with the effect of phenobarbital, where the inductive responses increased markedly after the first dose and continued to rise with each subsequent dose. nih.gov This suggests a difference in the mechanism or regulation of enzyme induction between the two compounds. nih.gov Induction of drug-metabolizing enzymes by cilobamine was also confirmed in female rats. nih.gov
Metabolite Profiling and Identification in Preclinical Biological Matrices
Understanding the metabolic pathways of a drug candidate is a critical component of preclinical development. evotec.com This involves identifying the metabolites formed in various biological systems, both in vitro and in vivo. evotec.comfda.gov
In Vitro Metabolic Stability and Metabolite Generation
In vitro systems, such as liver microsomes and hepatocytes, are routinely used to assess the metabolic stability of a compound and to generate metabolites for identification. nih.govnuvisan.comevotec.com These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s. evotec.com By incubating cilobamine with these preparations, researchers can determine its intrinsic clearance and identify the primary metabolites formed through phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., conjugation) reactions. srce.hr Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique for this purpose. nih.govmdpi.com
While specific data on the in vitro metabolic stability and metabolite generation of cilobamine mesylate is not publicly available, the general approach involves incubating the compound with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse) and humans. nih.govnuvisan.com The rate of disappearance of the parent compound provides a measure of its metabolic stability, while the appearance of new peaks in the chromatogram indicates the formation of metabolites. srce.hr
In Vivo Metabolite Characterization in Animal Samples
In vivo studies in animals are essential to confirm the metabolites identified in vitro and to detect any unique metabolites that may be formed in a whole organism. admescope.comadmescope.com These studies typically involve administering the drug to animals and collecting biological samples such as plasma, urine, and feces for analysis. fda.gov The use of radiolabeled compounds can aid in tracking all drug-related material. fda.gov
Specific details on the in vivo metabolite profile of this compound in animal samples are not extensively documented in publicly accessible literature. However, standard procedures for such characterization involve the administration of cilobamine to preclinical species, followed by the collection and analysis of biological matrices to identify the structures of the metabolites formed. fda.gov
Cross-Species Comparisons of Metabolic Pathways in Preclinical Studies
A cornerstone of preclinical safety evaluation is the comparative analysis of metabolic pathways across different animal species and humans. evotec.com The primary objective is to select toxicological species that exhibit a metabolic profile of the drug candidate that is as similar as possible to that of humans. This ensures that the safety data generated from animal studies are relevant and predictive of potential outcomes in human subjects. evotec.comupol.cz
For a compound like cilobamine, with its secondary amine and bridged bicyclic structure, several metabolic transformations can be anticipated. The major metabolic routes for such compounds typically involve enzymes from the cytochrome P450 (CYP) superfamily. upol.cznih.gov Studies in rats have shown that cilobamine can induce hepatic drug-metabolizing enzymes, including cytochrome P-450, particularly at higher doses. nih.govoup.com
Key metabolic reactions for secondary amines often include:
N-dealkylation: The removal of an alkyl group from the nitrogen atom. researchgate.net
Hydroxylation: The addition of a hydroxyl group to the aromatic or aliphatic parts of the molecule. nih.gov
N-oxidation: The oxidation of the nitrogen atom to form hydroxylamines or nitrones. researchgate.net
Conjugation: The attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to the parent drug or its metabolites, which typically increases water solubility and facilitates excretion. nih.gov
Interspecies differences in drug metabolism are common and can be both qualitative (different metabolites are formed) and quantitative (the same metabolites are formed but in different proportions). pharmgkb.org For instance, the expression and activity of specific CYP isozymes can vary significantly between rats, dogs, monkeys, and humans. upol.czrug.nl For many antidepressants, CYP2D6 and CYP2C19 are major metabolizing enzymes in humans, and their activity can differ in preclinical species. upol.cznih.gov
To illustrate potential metabolic pathways and the importance of cross-species comparisons for a compound with the structural features of cilobamine, the following interactive table outlines hypothetical metabolic transformations and the rationale for their investigation in preclinical studies.
Interactive Data Table: Hypothetical Metabolic Pathways for a Bridged Bicyclic Secondary Amine and Rationale for Cross-Species Comparison
| Potential Metabolic Pathway | Description | Key Enzymes Involved (Hypothetical) | Rationale for Cross-Species Comparison |
| N-Demethylation | Removal of the methyl group from the secondary amine. | CYP2D6, CYP2C19, CYP3A4 | To ensure that the resulting primary amine metabolite, which may have its own pharmacological activity or toxicity profile, is adequately tested in toxicological species. pharmgkb.org |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the dichlorophenyl ring. | CYP2D6, CYP1A2 | To verify that hydroxylated metabolites, which can be major circulating metabolites, are present in both humans and the chosen animal models. upol.cz |
| Aliphatic Hydroxylation | Hydroxylation of the bicycloalkane ring structure. | CYP3A4, CYP2C9 | The formation of these metabolites can be highly dependent on the specific stereochemistry of the compound and the enzyme active site, often revealing significant species differences. acs.org |
| N-Oxidation | Formation of a hydroxylamine (B1172632) metabolite. | CYP3A4, FMOs (Flavin-containing monooxygenases) | To assess the potential for the formation of reactive metabolites that could lead to idiosyncratic toxicity. researchgate.net |
| Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid. | UGTs (UDP-glucuronosyltransferases) | To compare the efficiency of detoxification and clearance pathways between species, as this can significantly impact drug exposure and potential toxicity. nih.gov |
Application of Metabolomics in Preclinical Toxicology Research
Metabolomics is a powerful analytical approach that involves the comprehensive measurement of all small-molecule metabolites in a biological system. nih.govresearchgate.net In preclinical toxicology, metabolomics provides a detailed "snapshot" of the biochemical state of an organism, allowing researchers to identify subtle changes induced by a drug candidate long before overt signs of toxicity may appear. nih.govscitechnol.com This can provide crucial insights into the mechanisms of toxicity and help identify early biomarkers of adverse effects. mdpi.comresearchgate.net
For a neuropharmacological agent like cilobamine, metabolomics can be applied to various biological samples (e.g., plasma, urine, cerebrospinal fluid, and specific brain regions) from preclinical species to:
Identify early biomarkers of toxicity: Changes in endogenous metabolites can signal stress or damage to specific organs or pathways. scitechnol.commdpi.com
Elucidate mechanisms of action and toxicity: By identifying which metabolic pathways are perturbed, researchers can better understand how a drug exerts its effects and its potential off-target liabilities. nih.govresearchgate.net
Improve the extrapolation of animal data to humans: By comparing the metabolic responses to the drug across species, scientists can build more confident and mechanistically informed risk assessments for humans. mdpi.com
The application of metabolomics in the preclinical toxicological evaluation of a compound like cilobamine could involve the following:
Interactive Data Table: Potential Applications of Metabolomics in Preclinical Toxicology of a Psychoactive Compound
| Application Area | Description | Potential Endogenous Metabolites of Interest | Toxicological Significance |
| Neurotoxicity Assessment | Analysis of cerebrospinal fluid or brain tissue to detect early signs of neurotoxicity. | Neurotransmitters (e.g., serotonin (B10506), dopamine), amino acids (e.g., glutamate, GABA), energy metabolites (e.g., lactate, creatine). | Alterations in these metabolites could indicate disruption of neuronal signaling, excitotoxicity, or impaired energy metabolism in the central nervous system. |
| Hepatotoxicity Screening | Profiling of plasma or liver tissue to identify markers of liver injury. | Bile acids, acylcarnitines, glutathione (B108866) and its derivatives. | Changes in these pathways can signal cholestasis, mitochondrial dysfunction, or oxidative stress, which are common mechanisms of drug-induced liver injury. mdpi.com |
| Nephrotoxicity Evaluation | Analysis of urine and kidney tissue to detect drug-induced kidney damage. | Creatinine, symmetric/asymmetric dimethylarginine (SDMA/ADMA), organic acids. | Perturbations in these metabolites can indicate impaired glomerular filtration, tubular damage, or other renal dysfunctions. |
| Cardiotoxicity Profiling | Examination of plasma and heart tissue for markers of cardiac stress or damage. | Fatty acids, acylcarnitines, Krebs cycle intermediates. | Disruption of cardiac energy metabolism, particularly fatty acid oxidation, is a known mechanism of drug-induced cardiotoxicity. |
| General Systemic Toxicity | Comprehensive analysis of plasma and urine to assess overall physiological stress. | Lipids, amino acids, nucleotides. | Broad-scale changes in these central metabolic pathways can provide a holistic view of the systemic impact of the drug candidate. |
Advanced Analytical Research Methodologies for Compound Characterization
Chromatographic Techniques for Quantitative Analysis and Purity Assessment
Chromatographic separation is a cornerstone of pharmaceutical analysis, providing the means to separate a drug substance from impurities, degradation products, and formulation excipients. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques in this domain. iiab.mewikipedia.org
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
For the quantitative analysis of Cilobamine (B1251935) mesylate in bulk drug substance and finished pharmaceutical products, as well as for assessing its purity, a validated, stability-indicating HPLC method is essential. labmanager.com The development of such a method is a systematic process aimed at creating a robust procedure that yields accurate and reliable results. labmanager.comijfans.org
The process begins with selecting the appropriate chromatographic conditions. For a molecule like Cilobamine mesylate, a reverse-phase HPLC (RP-HPLC) method is typically the first choice. iiab.meresearchgate.net This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. Method development involves optimizing the mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, column temperature, and UV detection wavelength to achieve optimal separation and sensitivity. ijnrd.orgresearchgate.net The UV detection wavelength is selected based on the chromophore present in the Cilobamine structure, likely around 230 nm, to ensure maximum absorbance and detection sensitivity. ijnrd.org
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines. labmanager.comresearchgate.net Validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. iiab.me
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. googleapis.com
Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wikipedia.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wikipedia.org
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net
The table below illustrates typical acceptance criteria for the validation of an HPLC method for this compound.
Table 1: Illustrative HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Illustrative Finding for this compound |
|---|---|---|
| Linearity (Correlation Coefficient) | r² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD - Repeatability) | ≤ 2.0% | 0.8% |
| Precision (% RSD - Intermediate) | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes | Passes |
This table is for illustrative purposes, showing typical results for a validated HPLC method.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification
While HPLC with UV detection is excellent for quantification and purity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it indispensable for trace-level analysis and structural elucidation. wikipedia.orgnih.gov LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry. wikipedia.org
Trace Analysis: For this compound, trace analysis is critical for controlling potentially genotoxic impurities (GTIs). The mesylate (methanesulfonate) functional group itself can be a source of alkylating agents (methyl mesylate), which are often genotoxic. LC-MS/MS, particularly using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides the ultra-low detection limits required to monitor such impurities at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API). researchgate.net The method involves selecting a specific precursor ion (the molecular ion of the impurity) and a characteristic product ion formed after fragmentation, creating a highly specific and sensitive detection channel. researchgate.net
Metabolite Identification: In drug development, understanding how a compound is metabolized is crucial. LC-MS/MS is the primary tool for identifying metabolites in in vitro and in vivo samples. evidence-based-psychiatric-care.orgwikipedia.org After incubating this compound with liver microsomes or analyzing plasma from preclinical studies, samples are analyzed by high-resolution LC-MS/MS. evidence-based-psychiatric-care.org Metabolites are identified by searching for expected mass shifts from the parent drug. Common metabolic transformations include oxidation, hydroxylation, demethylation, and glucuronidation. evidence-based-psychiatric-care.org The high-resolution mass data allows for the determination of the elemental composition of the metabolites, and MS/MS fragmentation patterns help to pinpoint the site of metabolic modification on the molecule's structure. medkoo.com
The table below shows potential phase I metabolic modifications of Cilobamine that would be investigated using LC-MS/MS.
Table 2: Potential Phase I Metabolic Transformations of Cilobamine
| Metabolic Reaction | Mass Change | Potential Site on Cilobamine |
|---|---|---|
| Hydroxylation | +16 Da | Dichlorophenyl ring, bicyclooctane ring |
| N-dealkylation | -42 Da | Removal of the isopropyl group |
| Oxidative deamination | -43 Da | Conversion of amine to a ketone |
| Oxidation | +14 Da | Hydroxylation followed by dehydrogenation |
This table illustrates potential metabolic pathways that would be identified by their characteristic mass change from the parent drug, Cilobamine (Exact Mass: 327.12). medkoo.com
Application of Analytical Methods in Preclinical Pharmacokinetic/Pharmacodynamic Studies
Preclinical studies are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which collectively define its pharmacokinetics (PK). googleapis.com Pharmacodynamics (PD) describes the relationship between drug concentration and the observed pharmacological effect. patsnap.com Validated analytical methods, primarily LC-MS/MS, are the linchpin of these studies, enabling the accurate quantification of the drug and its metabolites in various biological matrices like blood, plasma, and tissues. google.comoup.com
For this compound, a norepinephrine-dopamine reuptake inhibitor, preclinical PK/PD studies would investigate the relationship between its concentration in plasma and the central nervous system and its intended therapeutic effects or other biological responses. wikipedia.org An early preclinical study on Cilobamine investigated its effect on liver enzymes in rats, finding a dose-related induction of drug-metabolizing enzymes. wikipedia.orgoup.com To conduct such a study, a validated bioanalytical method (typically LC-MS/MS) would be required to measure Cilobamine concentrations in the rat plasma over time after administration.
From these concentration-time data, key pharmacokinetic parameters are calculated:
Cmax: The maximum observed plasma concentration of the drug. google.com
Tmax: The time at which Cmax is observed. google.com
AUC (Area Under the Curve): A measure of the total drug exposure over time. google.com
These PK parameters can then be correlated with PD endpoints, such as receptor occupancy or changes in biomarker levels, to build a PK/PD model. This model is critical for predicting the time course of drug effects and for selecting an appropriate dosing regimen for first-in-human clinical trials.
The table below provides an example of pharmacokinetic parameters that might be determined for this compound in a preclinical rat study following oral administration.
Table 3: Illustrative Preclinical Pharmacokinetic Parameters for this compound in Rats
| Parameter | Unit | Illustrative Value | Description |
|---|---|---|---|
| Dose | mg/kg | 10 | Oral administration |
| Cmax | ng/mL | 450 | Maximum plasma concentration |
| Tmax | h | 1.5 | Time to reach Cmax |
| AUC (0-t) | ng·h/mL | 2100 | Total drug exposure over the measured time |
| t½ (Half-life) | h | 4.5 | Time for plasma concentration to reduce by half |
This table is for illustrative purposes, showing typical PK parameters for a small molecule drug in a rat model.
Theoretical and Computational Approaches in Cilobamine Mesylate Research
Molecular Modeling for Target Interaction Prediction
Molecular modeling is a crucial computational tool used to predict how a drug molecule interacts with its biological target. For cilobamine (B1251935) mesylate, this would involve simulating its binding to norepinephrine (B1679862) and dopamine (B1211576) transporters. Such models could elucidate the specific amino acid residues involved in the interaction, the binding affinity, and the conformational changes that occur upon binding. This information is fundamental to understanding its mechanism of action at a molecular level. Despite the clear utility of this approach, no specific molecular modeling studies detailing the interaction of cilobamine mesylate with its targets have been published.
Structure-Activity Relationship (SAR) Exploration
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound by identifying which parts of its chemical structure are crucial for its biological activity. By synthesizing and testing a series of related compounds, researchers can build a model of how structural modifications affect potency and selectivity. For this compound, SAR studies would involve creating analogs and testing their ability to inhibit norepinephrine and dopamine reuptake. This would provide a roadmap for designing more effective and safer derivatives. The Wikipedia entry for cilobamine notes that its structure is based on dichloroisoprenaline fused to a bicycloalkane scaffold, hinting at a potential starting point for SAR exploration. wikipedia.org Nevertheless, detailed SAR studies for this compound have not been made public.
Context Within Preclinical Drug Discovery and Development
Integration of Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) in Lead Optimization
The integration of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is a cornerstone of modern lead optimization. This iterative process aims to refine the chemical structure of a lead compound to enhance its absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or improving its desired therapeutic activity.
For a compound like cilobamine (B1251935) mesylate, which has been investigated as a potential antidepressant, the lead optimization phase would have focused on achieving a desirable central nervous system (CNS) exposure. Key PK/PD parameters that are typically evaluated during this stage are presented in the table below. Although specific data for cilobamine mesylate is not publicly available, the table outlines the types of measurements that would have been crucial for its development.
Table 1: Representative Preclinical PK/PD Parameters in Lead Optimization
| Parameter | Description | Importance in CNS Drug Discovery |
|---|---|---|
| Pharmacokinetics (PK) | ||
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | High oral bioavailability is often desired for patient convenience. |
| Brain Penetration (Kp,uu) | The ratio of the unbound drug concentration in the brain to that in the plasma at steady state. | Essential for CNS-active drugs to ensure the compound reaches its target site. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Influences dosing frequency. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | A key determinant of dosing rate. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Pharmacodynamics (PD) | ||
| In Vitro Potency (IC₅₀/EC₅₀) | The concentration of a drug that is required for 50% inhibition/effect in an in vitro assay. | A primary measure of a compound's activity at its molecular target. |
| Target Engagement | Direct measurement of a drug binding to its target in a living system. | Confirms that the drug is interacting with its intended target in a relevant biological context. |
The optimization process for this compound would have involved synthesizing and testing various analogs to achieve a balanced profile across these parameters. The goal is to identify a preclinical candidate with a high probability of demonstrating both safety and efficacy in subsequent clinical trials.
Translational Research Paradigms from In Vitro to In Vivo Preclinical Models
Translational research is fundamental to drug discovery, providing a bridge between early laboratory findings and clinical applications. This paradigm involves a continuous feedback loop between in vitro (cell-based) and in vivo (animal) models to predict human outcomes.
The preclinical evaluation of this compound would have commenced with a series of in vitro assays to determine its primary mechanism of action and to screen for potential off-target effects. For an antidepressant candidate, these assays often include receptor binding assays and functional assays on key neurotransmitter systems.
Following promising in vitro results, the compound would have progressed to in vivo testing in animal models. These models are designed to replicate aspects of the human condition being studied. For depression, these can include models that assess behaviors analogous to human symptoms. The data gathered from these models are crucial for establishing a preliminary therapeutic window and for understanding the compound's integrated physiological effects.
Table 2: Illustrative Translational Models in Antidepressant Drug Discovery
| Model Type | Examples | Information Gained |
|---|---|---|
| In Vitro | Receptor Binding Assays (e.g., for serotonin (B10506), norepinephrine (B1679862), dopamine (B1211576) transporters) | Target affinity and selectivity |
| Cell-based Functional Assays | Cellular response to target modulation | |
| hERG Channel Assay | Assessment of potential cardiac liability | |
| In Vivo | Rodent Models of Depression (e.g., Forced Swim Test, Tail Suspension Test) | Evaluation of antidepressant-like activity |
| Microdialysis | Measurement of neurotransmitter levels in the brain |
The successful translation from in vitro potency to in vivo efficacy is a critical milestone in preclinical development.
Early-Stage Compound Characterization Strategies
Early and comprehensive characterization of a drug candidate is essential for a smooth transition into later stages of development. This involves a multidisciplinary approach to understand the compound's physicochemical properties, metabolic stability, and potential for drug-drug interactions.
Key characterization studies include:
Physicochemical Properties: Solubility, permeability, and chemical stability are determined to assess the compound's suitability for formulation and its potential for absorption.
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes from different species (including human) are conducted to identify major metabolic pathways and to predict in vivo clearance.
CYP450 Inhibition and Induction: Studies are performed to evaluate the potential for the compound to inhibit or induce major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.
Table 3: Key Early-Stage Characterization Assays
| Assay | Purpose | Relevance |
|---|---|---|
| Aqueous Solubility | To determine the maximum concentration of the compound that can be dissolved in water. | Poor solubility can limit absorption and pose formulation challenges. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | To predict passive intestinal absorption. | A high-throughput screen for membrane permeability. |
| Liver Microsomal Stability Assay | To assess the rate of metabolism by liver enzymes. | Helps in predicting in vivo clearance and half-life. |
These early characterization studies provide a foundational understanding of the compound's properties, which informs the design of more complex preclinical and clinical studies.
Emerging Research Perspectives and Future Directions
Unexplored Molecular Mechanisms and Binding Sites
While cilobamine (B1251935) mesylate is known to act as an NDRI, its complete molecular mechanism and potential interactions with other neuronal targets are not fully understood. wikipedia.org Future research should delve into unexplored molecular mechanisms and binding sites to gain a more comprehensive understanding of its pharmacological profile.
The primary targets of cilobamine are the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). googleapis.com However, the precise binding modalities and the potential for interactions with allosteric sites on these transporters remain to be fully elucidated. Advanced computational methods, such as molecular dynamics (MD) simulations, can be employed to model the dynamic interactions between cilobamine and its primary targets. ub.edunih.gov These simulations can help identify key amino acid residues involved in binding and reveal conformational changes in the transporters upon drug binding.
The exploration of off-target effects is also crucial. While considered selective for NET and DAT, the possibility of weak but functionally significant interactions with other receptors, ion channels, or enzymes cannot be entirely dismissed without thorough investigation. High-throughput screening against a broad panel of biological targets could identify any such interactions, which may contribute to either the therapeutic efficacy or the side-effect profile of the compound. googleapis.com
Advanced Analytical Strategies for Comprehensive Compound Characterization
A thorough understanding of the physicochemical properties, metabolic fate, and impurity profile of cilobamine mesylate is critical for its development. The application of advanced analytical strategies is paramount for a comprehensive characterization of the compound.
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their degradation products. mdpi.comfrontiersin.org The development of validated, stability-indicating HPLC methods is essential for quality control and to ensure the purity of this compound. mdpi.com
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of metabolites and impurities. googleapis.com In-depth metabolic profiling using LC-MS can elucidate the biotransformation pathways of this compound in preclinical species and, eventually, in humans. This information is crucial for understanding the compound's pharmacokinetic profile and for identifying any potentially active or reactive metabolites.
Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are indispensable for the structural elucidation of this compound and any related substances. frontiersin.org These techniques provide detailed information about the molecular structure and can be used to confirm the identity of the compound and its impurities.
The use of X-ray fluorescence (XRF) spectrometry has also been proposed as a method for studying the binding events between chemicals and their biological receptors. googleapis.com This technique could potentially be applied to investigate the interaction of this compound with its target transporters.
A summary of relevant analytical techniques is presented in the table below.
| Analytical Technique | Application in this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Quantification of purity and stability, separation of metabolites and impurities. mdpi.comfrontiersin.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of metabolites and degradation products, pharmacokinetic studies. googleapis.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the parent compound and related substances. frontiersin.org |
| Infrared (IR) Spectroscopy | Confirmation of functional groups and molecular structure. frontiersin.org |
| X-Ray Fluorescence (XRF) Spectrometry | Potential for studying drug-receptor binding interactions. googleapis.com |
Potential for Rational Design of Novel Analogs
The chemical structure of this compound provides a scaffold for the rational design of novel analogs with potentially improved therapeutic properties. wikipedia.org Structure-activity relationship (SAR) studies are fundamental to this process, aiming to correlate specific structural modifications with changes in biological activity. mans.edu.eg
The synthesis of cilobamine involves several steps, including an intramolecular Dieckmann cyclization and a reductive amination. wikipedia.org This synthetic route allows for the modification of various parts of the molecule. For instance, substitutions on the dichlorophenyl ring could be explored to modulate the compound's affinity and selectivity for NET and DAT. The synthesis of analogs with different substitution patterns on the aromatic ring could lead to compounds with a more favorable balance of norepinephrine and dopamine reuptake inhibition.
Q & A
Q. What analytical methods are recommended for validating the purity and stability of cilobamine mesylate in preclinical formulations?
Methodological Answer:
- Use UV spectrophotometry to determine the compound’s λmax and validate linearity via a standard calibration curve in solvents like 0.1N HCl or methanol (e.g., 2–10 µg/ml range). Compare results to reference spectra to confirm identity and detect impurities .
- For stability studies, employ HPLC or HPTLC to assess degradation under stress conditions (light, heat, humidity). Ruggedness testing with multiple analysts ensures method reproducibility .
Q. How should researchers design dose-escalation studies for this compound in in vitro models?
Methodological Answer:
- Use subconfluent cell lines (e.g., RPE, TM3) treated with escalating doses (e.g., 100–500 µM) over 4–24 hours. Monitor viability via assays like MTT or apoptosis markers (e.g., caspase-3). Include untreated controls and validate dose thresholds for cytotoxicity .
- Pre-treat cells with inhibitors (e.g., iron chelators) to probe mechanistic pathways, as done in deferoxamine mesylate studies .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound across animal models be resolved?
Methodological Answer:
- Conduct species-specific metabolic profiling using LC-MS/MS to identify metabolite variations. Compare bioavailability in rodents (e.g., Sprague-Dawley rats) versus larger mammals, adjusting for differences in hepatic enzyme activity .
- Validate findings with physiologically based pharmacokinetic (PBPK) modeling to account for interspecies variability in absorption/distribution .
Q. What experimental strategies mitigate synthesis challenges in this compound analogs, such as unwanted cyclization?
Methodological Answer:
- Avoid nucleophilic attack by using low-temperature synthesis (<25°C) and non-polar solvents to stabilize intermediates. Characterize byproducts via <sup>1</sup>H NMR and mass spectrometry, as demonstrated in mesylate precursor studies .
- Explore one-pot synthesis with mesoporous silica (MCM-41) to anchor reactive groups and prevent cyclization, a technique validated for deferoxamine mesylate .
Q. How should researchers address conflicting in vivo efficacy data for this compound in disease models?
Methodological Answer:
- Perform meta-analysis of preclinical trials, stratifying results by model type (e.g., genetic vs. induced), dosage, and endpoints. Use statistical tools like ANOVA to identify confounding variables .
- Validate mechanisms via knockout models or RNA silencing to isolate target pathways, as seen in BCR-ABL inhibitor studies .
Methodological & Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound’s in vitro pharmacological assays?
Methodological Answer:
- Adhere to Beilstein Journal guidelines : Publish detailed experimental sections with batch-specific purity data (>99%) and COA/SDS documentation. Provide raw spectra and chromatograms as supplementary data .
- Use standardized cell lines from repositories (e.g., ATCC) and pre-validate growth conditions to minimize variability .
Q. How can researchers optimize this compound’s photostability for long-term storage?
Methodological Answer:
- Store lyophilized powder in light-resistant containers at -20°C, based on osimertinib mesylate stability studies. Monitor degradation via accelerated stability testing (40°C/75% RH) and UV tracking of absorbance shifts .
- Formulate with antioxidants (e.g., ascorbic acid) if decomposition involves oxidative pathways .
Data Analysis & Reporting Standards
Q. What statistical frameworks are appropriate for this compound’s dose-response data?
Methodological Answer:
Q. How should conflicting biomarker data (e.g., CYP11A1 vs. StAR expression) be interpreted in this compound studies?
Methodological Answer:
- Perform Western blot normalization using housekeeping proteins (e.g., β-actin) and triplicate runs. Use pathway analysis software (e.g., Ingenuity) to link biomarkers to functional networks .
- Validate findings with knockdown/rescue experiments to confirm causal relationships .
Ethical & Regulatory Compliance
Q. What preclinical safety assessments are critical before advancing this compound to clinical trials?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
